Ximelagatran Nitrile

Vue d'ensemble

Description

Ximelagatran Nitrile is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of ximelagatran, an anticoagulant that was developed as a potential replacement for warfarin. This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, making it a valuable compound in the treatment and prevention of thromboembolic disorders .

Méthodes De Préparation

The synthesis of Ximelagatran Nitrile involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the nitrile group through a reaction involving cyanide sources. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .

Analyse Des Réactions Chimiques

Ximelagatran Nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Applications De Recherche Scientifique

Ximelagatran Nitrile has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nitrile reactions. In biology, it serves as a tool to investigate the role of thrombin in various physiological processes. In medicine, this compound is explored for its potential as an anticoagulant in the treatment of conditions such as deep vein thrombosis and atrial fibrillation. Additionally, it has industrial applications in the synthesis of other pharmaceutical compounds .

Mécanisme D'action

The mechanism of action of Ximelagatran Nitrile involves its conversion to melagatran, the active form of the compound. This conversion occurs through hydrolysis and dehydroxylation reactions in the liver and other tissues. Melagatran then inhibits thrombin by binding to its active site, preventing the conversion of fibrinogen to fibrin, a crucial step in the formation of blood clots. This inhibition of thrombin reduces the risk of thromboembolic events .

Comparaison Avec Des Composés Similaires

Ximelagatran Nitrile is unique compared to other anticoagulants due to its oral bioavailability and direct inhibition of thrombin. Similar compounds include dabigatran, rivaroxaban, and apixaban, which also act as direct thrombin inhibitors or factor Xa inhibitors. this compound stands out due to its specific mechanism of action and its potential to overcome the limitations associated with traditional anticoagulants like warfarin .

Activité Biologique

Ximelagatran nitrile is a derivative of ximelagatran, which is an oral direct thrombin inhibitor that was developed for anticoagulation therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and associated safety concerns.

Overview of Ximelagatran

Ximelagatran is a prodrug that converts to melagatran, a direct thrombin inhibitor. It was initially developed for the prevention and treatment of thromboembolic disorders. Its mechanism of action involves the competitive inhibition of thrombin, which is crucial in the coagulation cascade. The compound has shown to be effective in preventing strokes in patients with atrial fibrillation and in managing deep vein thrombosis (DVT) .

Table 1: Comparison of Ximelagatran and Warfarin

| Feature | Warfarin Sodium | Ximelagatran–Melagatran |

|---|---|---|

| Origin | Synthetic | Synthetic |

| Mechanism of Action | Inhibition of clotting factors synthesis | Direct thrombin inhibition |

| Onset of Action | Slow | Rapid |

| Effective Anticoagulant | Yes | Yes |

| Risk of Hemorrhage | Significant | Equivalent |

| Administration Route | Oral, once daily | Oral, twice daily |

| Pharmacokinetics | Unpredictable | Predictable |

| Dietary Interactions | Significant | Minimal |

Pharmacological Properties

This compound demonstrates several pharmacological benefits:

- Rapid Absorption : The bioavailability of ximelagatran is approximately 20%, with peak plasma concentrations achieved within 1.5 to 2 hours after administration .

- Predictable Pharmacokinetics : Unlike warfarin, ximelagatran does not require routine monitoring due to its predictable pharmacokinetics .

- Efficacy : Clinical trials have shown that ximelagatran is non-inferior to warfarin in preventing strokes in patients with atrial fibrillation and superior for venous thromboembolism prevention post-surgery .

Clinical Studies and Efficacy

The efficacy of ximelagatran was evaluated in several large-scale clinical trials:

- SPORTIF Trials : These trials compared ximelagatran with warfarin in patients with nonvalvular atrial fibrillation. Results indicated that ximelagatran was as effective as warfarin in preventing stroke and systemic embolism .

- Safety Concerns : Despite its efficacy, long-term use (beyond 35 days) raised significant safety concerns due to liver toxicity. The incidence of elevated liver enzymes was notably higher than in comparator groups .

Case Study: Liver Toxicity

A notable case involved a patient who developed severe liver injury after long-term treatment with ximelagatran. This led to the drug's withdrawal from the market due to concerns about idiosyncratic drug-induced liver injury. The mechanism behind this toxicity remains unclear but may involve genetic predispositions related to major histocompatibility complex (MHC) alleles .

Propriétés

IUPAC Name |

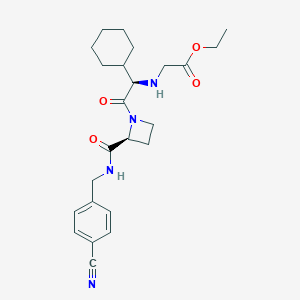

ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOJZPLHHDGCCL-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436987 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260790-61-2 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.